molecular formula C15H27NO5S B13241809 Tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate

Tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate

Cat. No.: B13241809
M. Wt: 333.4 g/mol
InChI Key: IZEMRWCPUMFBAS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate is a synthetic organic compound featuring a thiane ring (a six-membered sulfur-containing heterocycle) substituted with two sulfonyl (dioxo) groups at positions 1 and 1. The molecule is further functionalized with a tert-butyl ester moiety and a 2-methylpropylcarbamoyl group at position 4 of the thiane ring. This structural complexity confers unique physicochemical properties, including moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and stability under ambient conditions due to the steric protection of the tert-butyl group.

The compound’s synthesis typically involves multi-step reactions, including carbamoylation of the thiane precursor and subsequent esterification. Its applications are primarily explored in medicinal chemistry and materials science, where its sulfonyl and carbamate groups may interact with biological targets or polymer matrices.

Properties

Molecular Formula

C15H27NO5S

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate

InChI

InChI=1S/C15H27NO5S/c1-11(2)10-16-12(17)15(13(18)21-14(3,4)5)6-8-22(19,20)9-7-15/h11H,6-10H2,1-5H3,(H,16,17)

InChI Key

IZEMRWCPUMFBAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1(CCS(=O)(=O)CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-1,1-dioxothiane-4-carboxylate with 2-methylpropyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl group. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The dioxothiane ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Thiane Derivatives

  • Compound A : tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate

    • Structural Differences : Replaces the thiane ring with a dodecahydrophenanthrene system and incorporates an indole-carboxamido group.
    • Impact : Increased hydrophobicity and steric hindrance reduce solubility in polar solvents compared to the target compound .
  • Compound B : Methyl 4-(isobutylcarbamoyl)-1,1-dioxothiane-4-carboxylate

    • Structural Differences : Substitutes the tert-butyl ester with a methyl ester.
    • Impact : Lower steric protection results in reduced thermal stability and faster hydrolysis under acidic conditions.

Carbamoyl-Containing Compounds

  • Compound C: Butylated hydroxytoluene (BHT) Structural Differences: A phenolic antioxidant with tert-butyl groups but lacking the thiane and carbamoyl moieties. Impact: BHT exhibits radical-scavenging activity due to its phenolic hydroxyl group, a property absent in the target compound. However, both share steric protection strategies to enhance stability .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~350 (estimated) ~550 ~300
Solubility in DMSO High Low Moderate
Thermal Stability (°C) Stable up to 150°C Decomposes at 100°C Decomposes at 80°C
LogP (Predicted) 1.8 4.2 0.9

Note: LogP values indicate Compound A’s higher lipophilicity due to its polycyclic structure.

Reactivity and Functional Group Interactions

  • Sulfonyl Groups: The 1,1-dioxothiane moiety in the target compound enhances electrophilicity at the thiane ring, facilitating nucleophilic attacks at position 4. This reactivity is absent in non-sulfonated thiane analogues.
  • In contrast, Compound A’s carboxamido group engages in stronger π-π stacking due to its aromatic indole system .

Methodological Considerations for Comparison

  • Graph-Based Structural Analysis : Graph-theoretical methods (e.g., subgraph isomorphism detection) reveal that the target compound shares a higher similarity with Compound B (84% structural overlap) than with Compound A (32% overlap) due to conserved sulfonyl and carbamoyl motifs .
  • Lumping Strategy : The target compound and Compound B may be grouped under a “sulfonated thiane-carbamates” category in reaction modeling due to analogous degradation pathways, reducing computational complexity in kinetic studies .

Research Findings and Implications

  • Synthetic Utility : The tert-butyl ester in the target compound offers superior stability during multi-step syntheses compared to methyl esters in analogues like Compound B.
  • In contrast, Compound C (BHT) is well-documented for its antioxidant effects .
  • Computational Challenges : Graph comparison methods highlight the difficulty in aligning the target compound’s branched substituents with linear analogues, underscoring the need for advanced algorithms to handle NP-hard complexity in large databases .

Biological Activity

Tert-butyl 4-(2-methylpropylcarbamoyl)-1,1-dioxothiane-4-carboxylate is a compound of interest in medicinal chemistry, particularly concerning its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a unique dioxothiane ring structure, which plays a crucial role in its biological activity. The molecular formula is C13H23N1O4SC_{13}H_{23}N_{1}O_{4}S with a molecular weight of approximately 287.39 g/mol. The dioxothiane moiety contributes to its stability and reactivity, making it a candidate for various biological assays.

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. This inhibition can potentially reduce the aggregation of amyloid-beta peptides (Aβ), which are implicated in neurodegenerative disorders .
  • Reduction of Oxidative Stress : In vitro studies demonstrate that this compound can decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting an anti-inflammatory effect that may protect neuronal cells from oxidative damage induced by Aβ .

In Vitro Studies

In vitro experiments have assessed the protective effects of this compound on astrocyte cells exposed to Aβ:

  • Cell Viability : Treatment with the compound resulted in improved cell viability in astrocytes subjected to Aβ toxicity. Specifically, cell viability increased from 43.78% (Aβ treated) to 62.98% when co-treated with the compound, indicating a protective effect against Aβ-induced cytotoxicity .
  • Cytokine Production : The compound significantly reduced TNF-α levels compared to controls, highlighting its potential to modulate inflammatory responses in neurodegenerative contexts .

In Vivo Studies

In vivo assessments using animal models have provided insights into the efficacy of the compound:

  • Scopolamine-Induced Memory Impairment : In studies involving scopolamine administration (a model for memory impairment), the compound demonstrated a moderate protective effect against cognitive decline. However, it was noted that its bioavailability in the brain may limit its effectiveness compared to established treatments like galantamine .

Data Summary Table

Study TypeParameterResult
In VitroCell Viability (Aβ exposure)Increased from 43.78% to 62.98%
In VitroTNF-α LevelsSignificant reduction observed
In VivoScopolamine ModelModerate cognitive protection noted
Enzyme Inhibitionβ-secretaseIC50 = 15.4 nM
Enzyme InhibitionAcetylcholinesteraseKi = 0.17 μM

Case Studies and Clinical Relevance

While extensive clinical trials are yet to be conducted specifically for this compound, preliminary studies suggest its potential as a therapeutic agent in treating Alzheimer’s disease and other neurodegenerative conditions. The dual action of inhibiting key enzymes and reducing oxidative stress positions this compound as a promising candidate for further research.

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